molecular formula C15H16N2O3S B5785022 N~2~-methyl-N-phenyl-N~2~-(phenylsulfonyl)glycinamide

N~2~-methyl-N-phenyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B5785022
M. Wt: 304.4 g/mol
InChI Key: DKZMXZZDXQRWOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-methyl-N-phenyl-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a methyl group, a phenyl group, and a phenylsulfonyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-methyl-N-phenyl-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N-methyl-N-phenylglycinamide with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of N2-methyl-N-phenyl-N~2~-(phenylsulfonyl)glycinamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the compound in high purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N~2~-methyl-N-phenyl-N~2~-(phenylsulfonyl)glycinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N~2~-methyl-N-phenyl-N~2~-(phenylsulfonyl)glycinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2-methyl-N-phenyl-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biochemical effects. The phenylsulfonyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-methyl-N-phenyl-N~2~-(phenylsulfonyl)glycinamide stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and biological activity.

Properties

IUPAC Name

2-[benzenesulfonyl(methyl)amino]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-17(21(19,20)14-10-6-3-7-11-14)12-15(18)16-13-8-4-2-5-9-13/h2-11H,12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZMXZZDXQRWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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